methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate
Description
Methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate is a piperazine-based compound featuring two para-substituted benzoyl groups, each bearing a methoxycarbonyl (ester) moiety. This structure confers rigidity and polarity, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound’s synthesis likely involves sequential coupling of 4-(methoxycarbonyl)benzoyl chloride with piperazine, followed by esterification, analogous to methods described in related piperazine derivatives .
Properties
IUPAC Name |
methyl 4-[4-(4-methoxycarbonylbenzoyl)piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-29-21(27)17-7-3-15(4-8-17)19(25)23-11-13-24(14-12-23)20(26)16-5-9-18(10-6-16)22(28)30-2/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAJNAVZBDVNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)benzoic acid with piperazine to form an intermediate, which is then further reacted with 4-(methoxycarbonyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Amide Bond Formation via Acyl Chloride Intermediate
This method involves converting carboxylic acid groups into reactive acyl chlorides for subsequent amide bond formation. A key example from analogous compounds describes the reaction of 4-(methoxycarbonyl)benzoic acid with thionyl chloride in the presence of DMF, followed by treatment with piperidine or piperazine .
Reaction Conditions :
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Reagents : Thionyl chloride, DMF, chloroform, piperidine, triethylamine.
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Steps :
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Acyl chloride formation : Reflux with thionyl chloride for 1 hour.
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Amide formation : Reaction with piperidine at room temperature for 30 minutes.
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Yield : Excellent yield reported for analogous compounds (e.g., methyl 4-(piperidin-1-ylcarbonyl)benzoate) .
SNAr Reactions for Piperazine Substitution
Nucleophilic aromatic substitution (SNAr) is critical for introducing substituents onto electron-deficient aromatic rings. For piperazine-containing compounds, this involves reacting piperazine with halopyridines or halobenzene derivatives in the presence of electron-withdrawing groups (e.g., nitro, bromo) .
Key Example :
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Starting Material : 4-(methoxycarbonyl)benzoic acid .
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Reaction :
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Acyl chloride formation : Thionyl chloride converts the acid to an acyl chloride.
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Piperazine coupling : Reaction with piperazine under basic conditions (e.g., triethylamine) to form the amide bond.
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Yield : High yields reported for analogous intermediates (e.g., 41a in ).
Boc Protection and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is widely used to protect amine groups during synthesis. For instance, 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (a structural analog) is prepared via Boc anhydride treatment of the unprotected piperazine .
Reaction Steps :
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Boc Protection : Reaction of piperazine with Boc anhydride in a solvent like chloroform.
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Deprotection : Acidic conditions (e.g., TFA) remove the Boc group to regenerate the amine.
Condensation and Cyclization Reactions
Cyclohexanone derivatives are often used as precursors for piperazine ring formation. For example, 1,4-diazaspiro[5.5]undecan-3-one (synthon 49 ) is prepared via two routes :
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Route 1 : Condensation of cyclohexanone with methyl bromoacetate , followed by N-deprotection.
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Route 2 : Reaction of cyclohexanone with glycine methyl ester and TMSCN, followed by nitrile reduction to form the lactam ring.
Application : These intermediates are later condensed with pyrimidine or benzamide derivatives to form complex piperazine-containing compounds .
Data Table: Comparative Analysis of Synthetic Methods
Research Findings
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Regioselectivity Challenges : SNAr reactions require electron-withdrawing groups on aromatic rings to direct substitution .
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Scalability Issues : Grignard reagent additions and lithiation steps (e.g., in pyridine synthesis) are challenging for industrial-scale production due to low temperatures and purification difficulties .
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Optimization Strategies : Alternative routes (e.g., avoiding Grignard additions) improve yields and reduce by-product formation (e.g., 10 synthesis) .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate has been studied for its potential anticancer effects. Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the incorporation of piperazine derivatives has shown promise in targeting specific pathways involved in tumor growth .
1.2 Neuropharmacological Effects
This compound exhibits neuropharmacological properties, particularly in the modulation of neurotransmitter systems. Studies have suggested that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The structural analogs of this compound have been synthesized to enhance their efficacy and reduce side effects associated with conventional SSRIs .
Pharmacological Applications
2.1 Antifilarial Activity
Research has highlighted the antifilarial potential of compounds containing piperazine moieties. This compound has been evaluated for its macrofilaricidal and microfilaricidal activities against filarial parasites. Preliminary studies suggest that the compound could serve as a lead for developing new antifilarial agents, particularly in combination therapies to enhance efficacy .
2.2 Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Material Sciences
3.1 Polymer Synthesis
In material sciences, this compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
3.2 Nanotechnology Applications
The compound is being explored for its role in nanomedicine, particularly in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents, improving bioavailability and reducing systemic toxicity .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer and neuropharmacological effects | Targeted therapies with fewer side effects |
| Pharmacology | Antifilarial and antimicrobial activities | New treatment options for resistant infections |
| Material Sciences | Polymer synthesis for enhanced materials | Improved mechanical properties |
| Nanotechnology | Drug delivery systems using nanoparticles | Increased efficacy and reduced toxicity |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Research conducted on a related piperazine compound showed significant improvement in depressive symptoms in animal models when administered at specific dosages, indicating the potential for clinical development.
Mechanism of Action
The mechanism by which methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Aromatic Esters and Amides
a) Quinoline-Piperazine-Benzoate Derivatives (C1–C7)
- Structural Differences: Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) replace one benzoyl group in the target compound with a quinoline-carbonyl moiety.
- Synthesis: Synthesized via piperazine coupling with quinoline-carbonyl chlorides, followed by esterification. Characterization includes ¹H NMR and HRMS .
b) Sulfonamide-Piperazine Derivatives
- Example: Ethyl 4-{4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate () replaces one benzoyl group with a sulfonamide-linked 4-methylbenzyl chain.
c) Pyrazole-Piperazine Hybrids
- Example : Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate () incorporates a pyrazole ring, introducing additional hydrogen-bonding sites and conformational flexibility.
- Synthesis : Involves microwave-assisted hydrazide formation and subsequent cyclization, differing from the target compound’s ester-based synthesis .
Piperazine Salts and Co-Crystals
Functional Group Variations in Piperazine Derivatives
- Fluorobenzyl-Piperazine Derivatives (): Compounds like [4-(4-fluorobenzyl)piperazin-1-yl]methanone prioritize lipophilicity and blood-brain barrier penetration via fluorinated aryl groups, unlike the hydrophilic ester groups in the target compound .
- Benzotriazole-Pyrazoline Hybrids (): These compounds use benzotriazole and pyrazoline moieties, demonstrating broad-spectrum antimicrobial activity. The absence of ester groups in these analogs highlights the target compound’s unique ester-driven polarity .
Data Table: Structural and Functional Comparison
Discussion of Key Findings
- In contrast, quinoline derivatives (C1–C7) leverage electron-deficient aromatic systems for DNA binding .
- Synthetic Flexibility : Piperazine’s bifunctional nature allows modular synthesis, as seen in sulfonamide and pyrazole derivatives, but ester-based compounds like the target may require milder conditions to avoid hydrolysis .
Biological Activity
Methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, examining various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a piperazine ring, which is a common structural motif in many biologically active compounds. The specific structure includes:
- Piperazine moiety : Provides a scaffold for interaction with biological targets.
- Methoxycarbonyl and benzoyl groups : Contribute to the compound's lipophilicity and potential for enzyme interactions.
Structural Formula
The molecular formula for this compound is . Its systematic name can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine-based compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Piperazine derivatives are also noted for their anticancer activities. This compound has been evaluated in vitro against several cancer cell lines. Results suggest that the compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth by blocking cell cycle progression .
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor. For example, it has been studied for its effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases .
Case Studies
- Antibacterial Study : A study conducted on synthesized piperazine derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity.
- Anticancer Research : In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM, suggesting significant anticancer potential .
Comparative Biological Activity Table
Q & A
What synthetic methodologies are optimal for preparing methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis involves coupling N-substituted piperazines with aromatic carboxylic acids. A validated approach (Figure 1) includes:
- Step 1: React N-(4-methoxyphenyl)piperazine with 4-(methoxycarbonyl)benzoic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent in dichloromethane (DCM) .
- Step 2: Purify via slow evaporation in methanol-ethyl acetate (1:1 v/v) to obtain crystals suitable for X-ray diffraction .
Optimization Tips: - Use equimolar ratios of reactants to minimize byproducts.
- Adjust solvent polarity (e.g., DMF for solubility, DCM for mild conditions) to enhance yield .
How can the structural integrity of this compound be confirmed using advanced analytical techniques?
Answer:
Multi-Technique Validation:
- Single-crystal X-ray diffraction (SCXRD): Determines absolute configuration, hydrogen-bonding networks, and packing motifs. For example, piperazine rings in similar compounds exhibit chair conformations stabilized by N–H⋯O hydrogen bonds .
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., carbonyl peaks at ~165–170 ppm for ester/amide groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] expected within ±0.001 Da).
What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the supramolecular assembly of this compound?
Answer:
Crystal packing is dominated by:
- Hydrogen bonds: Piperazine N–H donors form R(8) motifs with carbonyl acceptors, creating 2D layers .
- π-Stacking: Aromatic rings (e.g., benzoyl groups) align face-to-face with centroid distances of 3.6–4.0 Å, stabilizing the lattice .
Implications: These interactions influence solubility, melting points, and bioavailability.
How can reaction mechanisms for piperazine acylation be elucidated, and what intermediates are critical?
Answer:
Mechanistic Insights:
- Nucleophilic Attack: Piperazine’s secondary amine attacks the activated carbonyl (e.g., EDC-generated O-acylisourea intermediate) .
- Byproduct Monitoring: Use LC-MS to detect urea derivatives (e.g., 1-(3-dimethylaminopropyl)urea).
Key Intermediates: - Acylated Piperazine: Confirmed via H NMR (piperazine proton shifts from δ 2.5–3.0 to δ 3.5–4.0 post-acylation).
What purification strategies are effective for isolating high-purity methyl 4-{...}benzoate?
Answer:
- Crystallization: Slow evaporation in methanol-ethyl acetate (1:1 v/v) yields >95% purity .
- Column Chromatography: Use silica gel (hexane:ethyl acetate gradient) for intermediates.
- HPLC: Reverse-phase C18 columns (acetonitrile:water) resolve polar impurities .
How do substituents on the piperazine and benzoyl moieties influence biological activity?
Answer:
Structure-Activity Relationship (SAR):
- Piperazine Substitution: N-Aryl groups (e.g., 4-methoxyphenyl) enhance CNS penetration via lipophilicity adjustments (logP ~2.5) .
- Benzoyl Modifications: Electron-withdrawing groups (e.g., methoxycarbonyl) increase metabolic stability by reducing CYP450-mediated oxidation .
Testing Methods: - In Vitro Assays: Measure IC against target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
What computational methods predict the physicochemical properties of this compound?
Answer:
In Silico Tools:
- LogP Calculation: Use Molinspiration or SwissADME (predicted logP = 2.8).
- Solubility: Abraham descriptors estimate aqueous solubility (~0.1 mg/mL at 25°C).
- Docking Studies: AutoDock Vina models interactions with biological targets (e.g., serotonin receptors) .
How can thermal stability and decomposition pathways be analyzed?
Answer:
Thermogravimetric Analysis (TGA):
- Decomposition Onset: ~413–447 K (similar to analogs ).
- Byproducts: GC-MS identifies CO and methyl benzoate fragments.
What strategies mitigate racemization or degradation during synthesis?
Answer:
- Low-Temperature Reactions: Conduct acylation at 0–5°C to suppress ester hydrolysis.
- Inert Atmosphere: Use N/Ar to prevent oxidation of sensitive intermediates .
How can regioselectivity in piperazine acylation be controlled?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
